molecular formula C5H10O2 B153257 Ethyl propionate CAS No. 105-37-3

Ethyl propionate

Cat. No. B153257
Key on ui cas rn: 105-37-3
M. Wt: 102.13 g/mol
InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N
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Patent
US05464781

Procedure details

A mixture of ethyl formate (55.2 g) and ethyl propionate (51.0 g) was added dropwise with stirring to a suspension of sodium hydride (20.9 g, 60% dispersion in mineral oil) in dry THF (260 ml) under nitrogen. On completion of the addition, the temperature of the reaction mixture rose gradually from ambient temperature to 45° C. accompanied by rapid evolution of hydrogen. The reaction mixture was stirred for 2 hours then cooled and water (400 ml) was added cautiously. The basic solution was washed with ether, then acidified with dilute hydrochloric acid and extracted with ether to give an oil. The oil was distilled and the fraction boiling in the range 100°-160° C. was collected to give ethyl 2-formylpropionate.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[O:2].[C:6](OCC)(=[O:9])[CH2:7][CH3:8].[H-].[Na+].[H][H]>C1COCC1.O>[CH:6]([CH:7]([CH3:8])[C:1]([O:3][CH2:4][CH3:5])=[O:2])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
55.2 g
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
51 g
Type
reactant
Smiles
C(CC)(=O)OCC
Step Two
Name
Quantity
20.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
On completion of the addition
CUSTOM
Type
CUSTOM
Details
rose gradually from ambient temperature to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
WASH
Type
WASH
Details
The basic solution was washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled
CUSTOM
Type
CUSTOM
Details
boiling in the range 100°-160° C.
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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